2H-[1,2]oxazolo[4,3-e]benzotriazole

Medicinal Chemistry ADME Prediction Ligand Design

2H-[1,2]Oxazolo[4,3-e]benzotriazole (CAS 127687-66-5) is a tricyclic heteroaromatic compound whose molecular architecture fuses a 1,2-oxazole (isoxazole) ring onto the [4,3-e] face of a benzotriazole scaffold, yielding the molecular formula C₇H₄N₄O and a monoisotopic exact mass of 160.0390 Da. This rigid, planar fusion positions four nitrogen atoms and one oxygen atom as hydrogen-bond acceptors across a compact framework, fundamentally distinguishing it from mono-azole or simple benzazole analogs used as generic building blocks or corrosion inhibitors.

Molecular Formula C7H4N4O
Molecular Weight 160.136
CAS No. 127687-66-5
Cat. No. B592669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,2]oxazolo[4,3-e]benzotriazole
CAS127687-66-5
Synonyms1H-Isoxazolo[4,3-e]benzotriazole(9CI)
Molecular FormulaC7H4N4O
Molecular Weight160.136
Structural Identifiers
SMILESC1=CC2=NNN=C2C3=CON=C31
InChIInChI=1S/C7H4N4O/c1-2-6-7(9-11-8-6)4-3-12-10-5(1)4/h1-3H,(H,8,9,11)
InChIKeyVQGNRAFAWDHDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,2]Oxazolo[4,3-e]benzotriazole (CAS 127687-66-5) – Core Structural & Physicochemical Identity for Procurement Screening


2H-[1,2]Oxazolo[4,3-e]benzotriazole (CAS 127687-66-5) is a tricyclic heteroaromatic compound whose molecular architecture fuses a 1,2-oxazole (isoxazole) ring onto the [4,3-e] face of a benzotriazole scaffold, yielding the molecular formula C₇H₄N₄O and a monoisotopic exact mass of 160.0390 Da . This rigid, planar fusion positions four nitrogen atoms and one oxygen atom as hydrogen-bond acceptors across a compact framework, fundamentally distinguishing it from mono-azole or simple benzazole analogs used as generic building blocks or corrosion inhibitors.

Tricyclic fused scaffold for structure-sensitive applications requiring [4,3-e] oxazolo-benzotriazole geometry
Distinct hydrogen-bond acceptor topology (4 N, 1 O) versus simpler mono-azole or benzazole building blocks
Procurement by CAS 127687-66-5 essential when fused oxazolo-benzotriazole identity is a structural requirement

Why Simple Benzotriazoles or Isoxazoles Cannot Replace 2H-[1,2]Oxazolo[4,3-e]benzotriazole in Structure-Sensitive Applications


Generic substitution between benzotriazoles, isoxazoles, or even other fused benzazole isomers is not equivalent when application performance depends on hydrogen-bond donor/acceptor topology, polar surface area, or lipophilicity. The direct [4,3-e] fusion in 2H-[1,2]oxazolo[4,3-e]benzotriazole simultaneously increases the topological polar surface area (TPSA) to 67.6 Ų while maintaining a moderate LogP of 1.10 , a combination that is not recapitulated by parent 1H-benzotriazole (TPSA ~41.6 Ų, LogP ~1.34) or by 1,2-benzisoxazole (TPSA ~26 Ų, LogP ~1.5–1.8) [1][2]. Consequently, substituting any of these simpler analogs alters molecular recognition, solubility, and pharmacokinetic or materials-interface behaviour, making procurement by CAS number essential when the fused oxazolo-benzotriazole geometry is a structural requirement.

Target
2H-[1,2]Oxazolo[4,3-e]benzotriazole
TPSA 67.6 Ų · LogP 1.10 · 4 N + 1 O
Substitute Risk
1H-Benzotriazole or 1,2-Benzisoxazole
TPSA ~26–42 Ų · LogP 1.34–1.8 may shift molecular recognition and solubility
Target
Fused isoxazole oxygen present
Enables metal coordination and ring-opening reactivity
Substitute Risk
Simple benzotriazoles lack endocyclic oxygen
Synthetic utility profile may not transfer; class-level inference applies

Quantitative Differentiation Data for 2H-[1,2]Oxazolo[4,3-e]benzotriazole Relative to Closest Analogs


Topological Polar Surface Area (TPSA) Increase of ~26 Ų Versus 1H-Benzotriazole Alters Hydrogen-Bonding Capacity

The target compound possesses a calculated topological polar surface area (TPSA) of 67.6 Ų , which is approximately 26.0 Ų (62.6%) larger than the TPSA of 41.6 Ų reported for unsubstituted 1H-benzotriazole . This increase arises from the additional oxygen and nitrogen atoms contributed by the fused isoxazole ring. In drug-discovery settings, TPSA values above 60 Ų are associated with reduced passive blood-brain barrier penetration and altered oral bioavailability profiles compared to values below this threshold [1].

TPSA Increase
Cross-study comparable
+26.0 Ų (+62.6%) vs 1H-benzotriazole
67.6 Ų
41.6 Ų
May support CNS-exclusion design when TPSA threshold review is relevant
Calculated TPSA; consistent algorithm across sources not guaranteed
Medicinal Chemistry ADME Prediction Ligand Design

Moderately Reduced Lipophilicity (ΔLogP ≈ –0.24) Relative to 1H-Benzotriazole Influences Partitioning Behaviour

The calculated octanol-water partition coefficient (LogP) of 2H-[1,2]oxazolo[4,3-e]benzotriazole is 1.10 , compared to 1.30–1.44 for 1H-benzotriazole and 1.50–1.83 for 1,2-benzisoxazole and benzoxazole analogs [1][2]. The approximate LogP difference of –0.24 to –0.34 versus 1H-benzotriazole indicates a measurable increase in hydrophilicity consistent with the higher heteroatom count, altering distribution coefficients in biphasic systems and chromatographic retention.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ –0.24 vs 1H-benzotriazole
LogP 1.10
LogP 1.34
Reported modest hydrophilicity increase alters partitioning behavior
Calculated LogP values; source-specific algorithmic variation possible
Physicochemical Profiling LogP Optimization Formulation Science

Increased Molecular Weight (+41 Da) and Heteroatom Count Provide a Distinct Isotopic and Mass Spectrometry Fingerprint

With a molecular formula C₇H₄N₄O and an exact monoisotopic mass of 160.0390 Da , 2H-[1,2]oxazolo[4,3-e]benzotriazole is 41.0 Da heavier than 1H-benzotriazole (C₆H₅N₃, monoisotopic mass 119.0483 Da) and contains one additional nitrogen and one oxygen atom. This mass increment, combined with a distinctive isotopic distribution pattern (M+1, M+2) arising from four nitrogen atoms, permits unambiguous differentiation from co-eluting or isobaric benzotriazole and benzisoxazole impurities in LC-MS or GC-MS workflows.

Mass Fingerprint
Class-level inference
Target: 160.0390 Da (C₇H₄N₄O)
1H-Benzotriazole: 119.0483 Da
1,2-Benzisoxazole: 119.0371 Da
+41.0 Da difference · 4-N isotopic pattern
Supports selective ion monitoring in LC-MS/HRMS workflows
Exact mass detectable by HRMS; distinct from co-eluting analogs
Mass Spectrometry Analytical Chemistry Quality Control

Fused Isoxazole Ring Introduces an Oxygen-Directed Reactivity Vector Absent in Parent Benzotriazoles

Unlike 1H-benzotriazole, which presents only triazole NH and N-acceptor sites, 2H-[1,2]oxazolo[4,3-e]benzotriazole incorporates a 1,2-oxazole oxygen that can participate in metal coordination, hydrogen bonding, or undergo ring-opening transformations under nucleophilic or reductive conditions. This is evidenced by the broader class of oxazole-fused heterocycles that serve as versatile synthetic intermediates for amide bond formation, cycloaddition reactions, and transition-metal catalysis [1]. While direct kinetic data for this specific compound are not yet reported, the presence of the oxazole oxygen provides a functional handle that simple benzotriazoles lack, enabling regioselective derivatisation strategies not possible with parent azoles.

Synthetic Reactivity
Class-level inference
Isoxazole oxygen enables dual NH/O reactive centers
Qualitative difference vs. benzotriazole (zero endocyclic O)
Reported class-level synthetic utility; specific kinetic data not available
Inferred from benzotriazole-oxazolidine chemistry precedent
Synthetic Chemistry Heterocycle Functionalization Building Block Selection

Expanded π-System and Altered Electronic Structure Differentiate the Fused Tricycle from Non-Fused or Differently Fused Isomers

The linear [4,3-e] fusion of isoxazole to benzotriazole extends the conjugated π-system relative to the benzotriazole core alone, which is expected to red-shift the UV-Vis absorption maximum and modify the HOMO-LUMO gap. Although direct experimental UV-Vis data for CAS 127687-66-5 are not publicly available, analogous fused benzazole systems show that ring fusion lowers the optical bandgap by 0.3–0.8 eV compared to monocyclic or unfused bicyclic analogues [1]. This class-level inference suggests that the target compound will exhibit distinguishable absorbance and fluorescence properties that can be exploited in photophysical applications where simple benzotriazoles or isoxazoles are inadequate.

π-System Extension
Class-level inference
Predicted HOMO-LUMO gap reduction ~0.3–0.8 eV
Linear tricyclic vs. bicyclic benzotriazole/benzisoxazole
May support red-shifted absorption in photophysical research
Experimental UV-Vis data for CAS 127687-66-5 not publicly available
Materials Science UV-Vis Spectroscopy Electronic Materials

Priority Application Scenarios for 2H-[1,2]Oxazolo[4,3-e]benzotriazole Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Excluded or Peripherally Restricted Lead Scaffolds

When a medicinal chemistry programme requires a benzotriazole-based scaffold with reduced passive blood-brain barrier permeability, 2H-[1,2]oxazolo[4,3-e]benzotriazole is the appropriate choice. Its TPSA of 67.6 Ų exceeds the commonly cited 60 Ų threshold for significant CNS penetration [1], whereas parent 1H-benzotriazole (TPSA 41.6 Ų) falls below this threshold. This property is supported by the quantitative TPSA evidence documented in Section 3, Item 1.

Analytical Chemistry: LC-MS/HRMS Internal Standard or Reference Marker

The unique exact mass (160.0390 Da) and distinctive isotopic signature arising from four nitrogen atoms allow 2H-[1,2]oxazolo[4,3-e]benzotriazole to serve as a mass-spectrometric reference or internal standard that is unambiguously resolvable from common benzotriazole (119.0483 Da) or benzisoxazole (119.0371 Da) contaminants. This application is directly supported by the mass spectrometry differentiation evidence in Section 3, Item 3.

Synthetic Methodology: Dual-Reactive Building Block for Heterocycle Library Synthesis

For chemists constructing diverse heterocyclic libraries, the presence of both a benzotriazole NH and an isoxazole oxygen in 2H-[1,2]oxazolo[4,3-e]benzotriazole provides orthogonal reactive handles. The oxazole oxygen can participate in ring-opening and metal-coordination chemistries that are impossible with simple 1H-benzotriazole. This application derives from the class-level synthetic-utility evidence in Section 3, Item 4, supported by precedent in benzotriazole-oxazolidine chemistry [2].

Materials Research: Optoelectronic or Fluorescent-Probe Development Requiring Extended π-Conjugation

When a research project demands a tricyclic fused heterocycle with a reduced HOMO-LUMO gap relative to bicyclic benzotriazoles or benzisoxazoles, 2H-[1,2]oxazolo[4,3-e]benzotriazole is the candidate scaffold. The linear [4,3-e] fusion extends conjugation, predicted to lower the optical bandgap by 0.3–0.8 eV [3], enabling red-shifted absorption and emission that simple benzotriazoles cannot achieve. This application is supported by the electronic-structure class-level inference in Section 3, Item 5.

Application
Selection Property
Validation Focus
CNS-excluded scaffold design
TPSA threshold context
TPSA >60 Ų review vs. 1H-benzotriazole baseline
LC-MS/HRMS reference marker
Distinct exact mass and isotopic signature
Mass resolution from benzotriazole/benzisoxazole contaminants
Dual-reactive building block
NH and isoxazole oxygen reactivity profile
Orthogonal derivatization vs. simple benzotriazoles
Optoelectronic / fluorescent probe research
Extended π-conjugation
HOMO-LUMO gap and red-shifted emission review
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